The Definitive Technical Guide to 2,5-Dibromo-1,3-dichlorobenzene (CAS 19393-97-6): Synthesis, Mechanisms, and Applications
The Definitive Technical Guide to 2,5-Dibromo-1,3-dichlorobenzene (CAS 19393-97-6): Synthesis, Mechanisms, and Applications
Executive Summary
2,5-Dibromo-1,3-dichlorobenzene (CAS 19393-97-6) is a highly specialized polyhalogenated aromatic compound utilized extensively as a building block in organic synthesis and pharmaceutical development[1]. Due to the complex directing effects of its multiple halogen substituents, synthesizing this specific isomer requires strict regiocontrol. This whitepaper provides a comprehensive, field-proven methodology for its synthesis, detailing the causality behind experimental choices, structural nomenclature, and mechanistic pathways.
Physicochemical Profiling & Structural Logic
Before detailing the synthesis, it is critical to understand the structural nomenclature of this molecule. Novice chemists often confuse the numbering of polyhalogenated rings.
If we map the structure starting from the bromine atom located between the two chlorines, the substituents sit at positions 1, 2, 4, and 6, yielding the name 1,4-dibromo-2,6-dichlorobenzene. However, IUPAC nomenclature dictates that numbering must provide the lowest possible locant set. By starting at one of the chlorine atoms, the locant set becomes 1, 2, 3, and 5. Because the set (1,2,3,5) is lower than (1,2,4,6), the correct and universally accepted name is 2,5-dibromo-1,3-dichlorobenzene .
Quantitative Data Summary
The following table consolidates the critical physicochemical parameters of the compound based on commercial supplier data[1][2]:
| Property | Value |
| IUPAC Name | 2,5-Dibromo-1,3-dichlorobenzene |
| CAS Number | 19393-97-6 |
| Molecular Formula | C₆H₂Br₂Cl₂ |
| Molecular Weight | 304.79 g/mol |
| Appearance | Colorless to light yellow transparent liquid / low-melting solid |
| Purity (Commercial) | >97% |
| Storage Conditions | Ventilated, low temperature, dry warehouse; isolated from heat |
Retrosynthetic Analysis & Causality
A direct electrophilic bromination of 1,3-dichlorobenzene is not viable for synthesizing 2,5-dibromo-1,3-dichlorobenzene. The chlorine atoms are ortho/para directing, meaning direct bromination would yield a mixture of isomers (primarily substituting at the less hindered C4 and C6 positions), completely missing the sterically hindered C2 position.
To enforce absolute regiocontrol, the synthesis must start with 2,6-dichloroaniline .
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Causality of the Amine Group: The amino (-NH₂) group is a strongly activating, ortho/para-directing substituent. Because the ortho positions (C2 and C6) are already blocked by chlorine atoms, electrophilic bromination is forced exclusively to the para position (C4).
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Causality of the Sandmeyer Conversion: Once the bromine is installed at C4, the amino group must be converted into the second bromine atom. Direct nucleophilic substitution is impossible on an unactivated aromatic ring. Therefore, the amine is converted into an excellent leaving group (a diazonium salt), which is then replaced by bromine via a[3].
Two-step synthesis of 2,5-dibromo-1,3-dichlorobenzene from 2,6-dichloroaniline.
Step-by-Step Experimental Methodologies
The following protocols represent a self-validating system designed for high yield and phase-separation efficiency.
Protocol A: Regioselective Electrophilic Bromination
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Objective: Synthesize 4-bromo-2,6-dichloroaniline.
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Procedure:
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Dissolve 1.0 equivalent of 2,6-dichloroaniline in glacial acetic acid. Causality: Acetic acid acts as a polar protic solvent that stabilizes the transition state of the electrophilic aromatic substitution without reacting with the bromine.
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Slowly add 1.05 equivalents of a bromine (Br₂) solution in acetic acid dropwise at room temperature.
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Stir the reaction mixture for 2 hours to ensure complete conversion.
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Quench by pouring the mixture into ice water. The product, 4-bromo-2,6-dichloroaniline, will precipitate as a solid. Filter, wash with distilled water, and dry under a vacuum.
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Protocol B: Diazotization and Sandmeyer Bromination
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Objective: Convert 4-bromo-2,6-dichloroaniline to 2,5-dibromo-1,3-dichlorobenzene.
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Procedure:
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Suspend the intermediate in aqueous hydrobromic acid (HBr) and cool the reactor to 0–5 °C.
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Diazotization: Add an aqueous solution of sodium nitrite (NaNO₂) dropwise. Causality: Strict temperature control (<5 °C) is mandatory. Aryl diazonium salts are highly unstable; elevated temperatures lead to premature nitrogen evolution and the formation of unwanted phenolic byproducts[3].
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In a separate vessel, prepare a catalytic solution of Copper(I) bromide (CuBr) in HBr.
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Radical Substitution: Slowly transfer the cold diazonium solution into the CuBr solution. Control the addition rate to manage the vigorous evolution of nitrogen gas.
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Phase-Separation Heating: Gradually heat the mixture to 60–65 °C for 1 hour. Causality: As documented in industrial , heating the mixture above the melting point of the polyhalogenated product transforms the initial solid suspension into a molten liquid. This allows for highly efficient liquid-liquid phase separation, eliminating the need for complex solid filtration[4].
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Separate the organic phase, wash with water, and purify via vacuum distillation to yield the final target.
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Mechanistic Pathways
The Sandmeyer reaction utilized in Protocol B does not proceed via standard nucleophilic aromatic substitution (SₙAr). Instead, it relies on a Radical-Nucleophilic Aromatic Substitution pathway driven by Single Electron Transfer (SET).
The Cu(I) catalyst donates an electron to the diazonium salt, triggering the release of nitrogen gas and the formation of a highly reactive aryl radical. This radical then abstracts a bromine atom from the oxidized Cu(II)Br₂ species, regenerating the Cu(I) catalyst and forming the final carbon-halogen bond.
Radical-nucleophilic aromatic substitution mechanism of the Sandmeyer reaction.
Industrial Applications & Handling
Applications in Drug Development
2,5-Dibromo-1,3-dichlorobenzene is heavily utilized as a rigid, lipophilic scaffold in the synthesis of advanced pharmaceutical intermediates and agrochemicals[5]. The dense halogenation pattern provides extreme metabolic stability (resisting cytochrome P450 degradation) and increases the lipophilicity of the resulting drug candidates, allowing for better cell membrane permeability. It is particularly valuable in cross-coupling reactions (e.g., Suzuki-Miyaura), where the differential reactivity between the bromine and chlorine atoms allows for sequential, site-specific functionalization.
Safety and Storage
Polyhalogenated benzenes pose environmental and biological hazards. The compound must be stored in a ventilated, low-temperature, dry warehouse[1]. It must be kept strictly isolated from open flames, heat sources, and strong oxidizing agents. Personnel handling the compound must utilize full personal protective equipment (PPE) to prevent dermal absorption and inhalation of vapors.
References
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NextSDS. "2,5-DIBROMO-1,3-DICHLOROBENZENE — Chemical Substance Information". NextSDS. URL:[Link]
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Anstar Material. "2,5-Dibromo-1,3-dichlorobenzene CAS No.:19393-97-6". Anstar Material. URL: [Link]
- United States Patent and Trademark Office. "Process for the production of substituted bromobenzenes (US8088960B2)". Google Patents.
Sources
- 1. anstarmaterial.com [anstarmaterial.com]
- 2. nextsds.com [nextsds.com]
- 3. 1,3-Dibromo-2,5-dichlorobenzene | 81067-41-6 | Benchchem [benchchem.com]
- 4. US8088960B2 - Process for the production of substituted bromobenzenes - Google Patents [patents.google.com]
- 5. 2,5-Dibromo-1,3-Dichlorobenzene CAS No.:19393-97-6 Supplier [qinmuchem.com]
